molecular formula C16H13BrN4S B12043291 1-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea

1-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea

Cat. No.: B12043291
M. Wt: 373.3 g/mol
InChI Key: DWRSQSINXLBFNI-UHFFFAOYSA-N
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Description

1-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine

Preparation Methods

The synthesis of 1-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea typically involves the reaction of 4-bromophenyl isothiocyanate with 3-(4-bromophenyl)-1-phenyl-1H-pyrazole. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antibacterial, antioxidant, and anticancer properties. It is used in the development of new therapeutic agents and as a tool for studying biological processes.

    Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development, particularly for treating cancer and infectious diseases.

    Industry: It is used in the production of dyes, elastomers, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

1-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activities compared to other similar compounds.

Properties

Molecular Formula

C16H13BrN4S

Molecular Weight

373.3 g/mol

IUPAC Name

[5-(4-bromophenyl)-2-phenylpyrazol-3-yl]thiourea

InChI

InChI=1S/C16H13BrN4S/c17-12-8-6-11(7-9-12)14-10-15(19-16(18)22)21(20-14)13-4-2-1-3-5-13/h1-10H,(H3,18,19,22)

InChI Key

DWRSQSINXLBFNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)NC(=S)N

Origin of Product

United States

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